2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1030686-17-9
VCID: VC8405122
InChI: InChI=1S/C14H12FNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
SMILES: CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Molecular Formula: C14H12FNO4S
Molecular Weight: 309.31 g/mol

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

CAS No.: 1030686-17-9

Cat. No.: VC8405122

Molecular Formula: C14H12FNO4S

Molecular Weight: 309.31 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid - 1030686-17-9

Specification

CAS No. 1030686-17-9
Molecular Formula C14H12FNO4S
Molecular Weight 309.31 g/mol
IUPAC Name 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C14H12FNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Standard InChI Key QFTHZHCXUMZISK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₄H₁₂FNO₄S and a molecular weight of 309.31 g/mol . Its IUPAC name, 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, reflects the substitution pattern: a fluorine atom at position 2 of the benzoic acid ring and a 3-methylphenylsulfamoyl group at position 5 .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1030686-17-9
PubChem CID25407100
MDL NumberMFCD10592366
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
InChI KeyQFTHZHCXUMZISK-UHFFFAOYSA-N

Structural Analysis

The molecule comprises a benzoic acid backbone modified with electron-withdrawing groups (fluorine and sulfamoyl), which enhance its acidity and solubility in polar solvents. The sulfamoyl group (-SO₂NH-) bridges the benzoic acid and 3-methylphenyl rings, creating a planar conformation that facilitates π-π stacking interactions . XLogP3-AA, a measure of lipophilicity, is computed as 2.4, indicating moderate hydrophobicity suitable for membrane permeability in drug design .

Synthesis and Production

Industrial Synthesis

While specific synthetic routes are proprietary, the compound is commercially available from suppliers like American Elements, which produces it in purities up to 99.999% . General approaches likely involve:

  • Sulfonation: Introducing the sulfamoyl group via reaction of 5-amino-2-fluorobenzoic acid with 3-methylbenzenesulfonyl chloride.

  • Purification: Recrystallization or chromatography to achieve high purity, as evidenced by the product’s >98% purity in commercial batches .

Scale-Up Considerations

Bulk packaging includes 25 kg pails and 1-ton super sacks, with argon/vacuum sealing for air-sensitive storage . The compound’s stability at room temperature simplifies logistics, though its hygroscopic nature necessitates desiccated environments .

Applications in Research and Industry

Pharmaceutical Intermediates

The sulfamoyl group is a hallmark of enzyme inhibitors, particularly targeting carbonic anhydrases and proteases. For example:

  • Anticancer Agents: Fluorinated sulfonamides are studied for their ability to disrupt tumor-associated proteins .

  • Antibacterial Compounds: Analogous structures (e.g., sulfamethoxazole) suggest potential for modifying microbial pathways .

Materials Science

The fluorine atom enhances thermal stability, making the compound a candidate for:

  • Polymer Additives: Improving flame retardancy in engineering plastics.

  • Liquid Crystals: Fluorinated aromatics align well in electro-optical devices.

PrecautionCodeMitigation Strategy
HandlingP261Avoid inhalation; use fume hood.
First AidP305Rinse eyes thoroughly if exposed.
StorageP405Store locked in a dry, ventilated area.

Environmental Impact

No ecotoxicity data is available, but the fluorine and sulfonamide groups warrant caution due to potential persistence in aquatic systems .

Research Directions and Challenges

Pharmacokinetic Optimization

Current barriers include:

  • Low Bioavailability: The carboxylic acid group may limit absorption; prodrug strategies (e.g., esterification) are under investigation .

  • Metabolic Stability: Fluorine’s electronegativity could slow hepatic metabolism, requiring in vivo studies .

Regulatory Considerations

As a novel compound, regulatory approval pathways remain undefined. Analogous drugs (e.g., celecoxib) suggest that subchronic toxicity studies will be critical for clinical translation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator